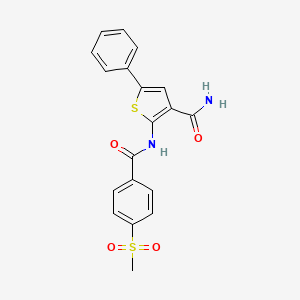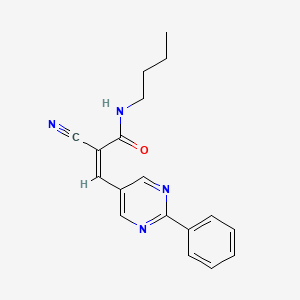![molecular formula C10H14N2O2 B2811971 4-[(Pyridin-2-ylmethyl)amino]butanoic acid CAS No. 926189-19-7](/img/structure/B2811971.png)
4-[(Pyridin-2-ylmethyl)amino]butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-[(Pyridin-2-ylmethyl)amino]butanoic acid” is a chemical compound with the molecular formula C10H14N2O2 . It is also known by its CAS number 926189-19-7 .
Molecular Structure Analysis
The molecular structure of “4-[(Pyridin-2-ylmethyl)amino]butanoic acid” consists of a butanoic acid chain with a pyridin-2-ylmethylamino group attached . The molecular weight of the compound is 194.23 .Wissenschaftliche Forschungsanwendungen
Metabolic Activation and Cancer Risk
Research has shown that compounds structurally related to "4-[(Pyridin-2-ylmethyl)amino]butanoic acid" are involved in metabolic activation pathways that may influence cancer risk. For example, studies on tobacco-specific carcinogens like NNK highlight the metabolic conversion processes, including α-hydroxylation, leading to DNA adducts, which are significant for assessing cancer risk among smokers. The research suggests that variations in metabolic activation could serve as potential indicators of cancer risk, emphasizing the importance of understanding these biochemical pathways (Stepanov et al., 2008).
Drug Metabolism
Another area of application involves the metabolism of pharmaceutical compounds. A study on the absorption, metabolism, and excretion of Vildagliptin, a dipeptidyl peptidase 4 inhibitor, identified a carboxylic acid metabolite resulting from cyano group hydrolysis. This research provides insights into the extensive metabolic pathways of drugs, highlighting the role of non-P450 mediated processes in drug metabolism and the potential for reducing pharmacokinetic interactions with other medications (He et al., 2009).
Nutritional Impact on Health
Dietary interventions and their impact on health also represent a significant area of application. For instance, the supplementation with β-glucan enriched oat bran was found to increase the fecal concentration of carboxylic acids in healthy subjects, indicating potential benefits for colonic health and the prevention of diseases like colon cancer (Nilsson et al., 2008).
Detection of Biomarkers
The detection and quantification of specific metabolites in human biofluids can serve as biomarkers for exposure to harmful substances or metabolic health status. For example, the quantitation of keto acid and hydroxy acid enantiomers in human urine provided insights into the significant pathway of nicotine metabolism in humans, illustrating the complex metabolic interactions between nicotine and carcinogens found in tobacco smoke (Hecht et al., 1999).
Safety and Hazards
Zukünftige Richtungen
The future directions for research on “4-[(Pyridin-2-ylmethyl)amino]butanoic acid” could include determining its synthesis methods, exploring its chemical reactivity, investigating its mechanism of action in biological systems, and assessing its safety and potential hazards . Further studies could also explore its potential applications in various fields such as medicine, chemistry, and materials science.
Eigenschaften
IUPAC Name |
4-(pyridin-2-ylmethylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c13-10(14)5-3-6-11-8-9-4-1-2-7-12-9/h1-2,4,7,11H,3,5-6,8H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCZSKNBDUENMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Pyridin-2-ylmethyl)amino]butanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![13-(4-chlorobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B2811890.png)


![2,5-dichloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-3-carboxamide](/img/structure/B2811896.png)



![2,11-dimethyl-8-nitro-3-(o-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2811903.png)
![2-fluoro-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2811904.png)
![1-(4-Fluorophenyl)-4-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperazine](/img/structure/B2811908.png)


